N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Functionalization of the Indole Ring: Introduction of the methoxy group at the 6-position of the indole ring can be achieved through electrophilic aromatic substitution.
Attachment of the Pyrazine and Furan Moieties: The pyrazine and furan groups can be introduced through nucleophilic substitution or coupling reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to increase yield and purity.
Purification Techniques: Use of chromatography, crystallization, or other purification methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Furanones, pyrazine N-oxides.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic agent due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamides: Compounds with similar indole core and carboxamide group.
Pyrazine Derivatives: Compounds with pyrazine ring and various substituents.
Furan Derivatives: Compounds with furan ring and different functional groups.
Uniqueness
“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” is unique due to the combination of indole, pyrazine, and furan moieties in a single molecule. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-25-14-3-2-12-8-16(23-15(12)9-14)19(24)22-10-17-18(21-6-5-20-17)13-4-7-26-11-13/h2-9,11,23H,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDHZMYOJQMWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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